2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Catalog No.
S3159506
CAS No.
24760-30-3
M.F
C19H16O2
M. Wt
276.335
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro...

CAS Number

24760-30-3

Product Name

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

IUPAC Name

2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione

Molecular Formula

C19H16O2

Molecular Weight

276.335

InChI

InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3

InChI Key

CNPNLHKIFNOMCD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

solubility

not available

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound that belongs to the class of indane-1,3-dione derivatives. This compound features a unique structure characterized by a benzylidene group attached to the indane-1,3-dione core, which contributes to its diverse applications in medicinal chemistry and organic synthesis. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties.

  • Indane-1,3-dione core: This core structure is present in many biologically active molecules, including some with anti-inflammatory and anticonvulsant properties []. Research suggests this core might be important for these activities [].

Further studies are needed to determine if 2-((4-(Isopropyl)phenyl)methylene)indane-1,3-dione possesses similar properties or any unique bioactivity.

  • Isopropylphenyl group: The presence of an isopropyl group can influence a molecule's interaction with biological targets. However, predicting the specific effects of this group in this context would require further investigation.
, including:

  • Oxidation: This compound can be oxidized to form corresponding quinones.
  • Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aromatic ring and the indane-1,3-dione core.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Reagents such as halogens or alkyl halides are used under appropriate conditions for substitution reactions.

The synthesis of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 4-(propan-2-yl)benzaldehyde with indane-1,3-dione. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate product formation.

Industrial Production Methods

In industrial settings, the production can be scaled up by optimizing reaction conditions such as temperature and solvent choice. Continuous flow reactors may enhance efficiency and yield. Purification techniques like recrystallization or column chromatography are commonly employed to obtain pure products.

The unique structural characteristics of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione render it suitable for various applications:

  • Medicinal Chemistry: Potential use in drug development due to its biological activity.
  • Organic Electronics: Its electronic properties may allow for applications in organic photovoltaic devices.
  • Photopolymerization: Utilized as a photoinitiator in polymer chemistry.

Similar Compounds

  • 2-Phenyl-2,3-dihydro-1H-indene-1,3-dione: Similar structure but lacks the propan-2-yl substituent.
  • Indane-1,3-dione: The core structure without any substituents.
  • 4-(Propan-2-yl)benzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to simpler analogues. The presence of the propan-2-yl group enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science.

XLogP3

4.6

Dates

Last modified: 08-18-2023

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